2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields, including pharmacology and medicinal chemistry. Its unique structure enables the development of novel drug candidates with potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine, which is involved in learning and memory .
Mode of Action
This compound interacts with its targets by inhibiting their activity. The compound exhibits inhibitory activity against both AChE and BuChE . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic neurotransmission pathway. This pathway is involved in various cognitive functions, including learning and memory. By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to enhanced cholinergic neurotransmission .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels. This results in enhanced cholinergic neurotransmission, which can improve cognitive functions such as learning and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield a corresponding amine derivative.
Scientific Research Applications
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is used in diverse scientific research areas:
Pharmacology: It is used to develop novel drug candidates with potential therapeutic applications.
Medicinal Chemistry: The compound’s unique structure allows for the exploration of new acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Industry: The compound’s versatility makes it valuable in the development of various chemical products.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar piperazine structure used as an acetylcholinesterase inhibitor.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring and are used in various medicinal chemistry applications.
Uniqueness
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide stands out due to its specific combination of a benzenesulfonamide group with a piperazine ring, which provides unique binding properties and potential therapeutic applications not found in other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c20-18-9-4-5-10-19(18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)17-7-2-1-3-8-17/h1-5,7-10,21H,6,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYFQZPIBOFKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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